![molecular formula C13H15N3O B1464369 4-(3-Aminopiperidine-1-carbonyl)benzonitrile CAS No. 1304913-25-4](/img/structure/B1464369.png)
4-(3-Aminopiperidine-1-carbonyl)benzonitrile
Overview
Description
Scientific Research Applications
Spectroscopic Characterization
This compound has been studied using Density Functional Theory (DFT) , which supports the experimental analysis of its vibrational modes . The spectroscopic characterization is crucial for understanding the molecular structure and the distribution of electrons within the molecule. This information is vital for predicting reactivity and interaction with other molecules.
Molecular Structure Analysis
The molecular structure of “4-(3-Aminopiperidine-1-carbonyl)benzonitrile” has been determined through various methods, including X-ray diffraction . Knowing the precise structure helps in the design of new compounds with similar properties and can guide the synthesis of derivatives with specific characteristics.
Biological Activity Studies
Research has indicated that derivatives of this compound show inhibition of the proliferation of some cancer cell lines . This suggests potential applications in developing antitumor and anticancer agents, making it a valuable compound for medicinal chemistry research.
Dielectric Studies
The dielectric properties of “4-(3-Aminopiperidine-1-carbonyl)benzonitrile” have been investigated, providing insights into its potential as an electronic material . These studies are important for the development of new materials for electronics and photonics.
Charge Delocalization Analysis
Through Natural Bond Orbital (NBO) analysis, the charge delocalization within the molecule has been studied . This analysis is significant for understanding the stability and reactivity of the compound, which is essential for its application in various chemical reactions.
Interaction with Biological Targets
Molecular docking studies have been performed to explore the interaction between the compound and Influenza endonuclease inhibitor . Such studies are crucial for drug design and development, as they provide a starting point for creating molecules that can effectively target and inhibit viral proteins.
Safety And Hazards
properties
IUPAC Name |
4-(3-aminopiperidine-1-carbonyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-8-10-3-5-11(6-4-10)13(17)16-7-1-2-12(15)9-16/h3-6,12H,1-2,7,9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAUYLLYTZIPFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopiperidine-1-carbonyl)benzonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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